molecular formula C23H18ClFN6O B2662373 Capmatinib HCl CAS No. 1029714-89-3

Capmatinib HCl

Cat. No. B2662373
M. Wt: 448.89
InChI Key: JJBXRCLAAKZSNF-UHFFFAOYSA-N
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Description

Capmatinib HCl, also known as INC280, is a small molecule inhibitor of the MET receptor tyrosine kinase. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific research applications

1. Efficacy in Hepatocellular Carcinoma

A phase II study by Qin et al. (2019) evaluated capmatinib in patients with MET-dysregulated advanced hepatocellular carcinoma (HCC). The study found capmatinib to be tolerable with a manageable safety profile, showing antitumor activity in a subset of patients with MET-high HCC (Qin et al., 2019).

2. Activity Against Various Cancer Types

Research by Baltschukat et al. (2019) demonstrated that capmatinib is highly selective for MET and active against cancer models characterized by MET amplification, MET overexpression, and MET exon 14 skipping mutations. The study supported the implementation of patient selection strategies based on these biomarkers for capmatinib’s clinical development (Baltschukat et al., 2019).

3. Pharmacokinetics in Various Conditions

Zayed et al. (2022) described HPLC methods for capmatinib quantification in plasma and in vitro, applicable for supporting pharmacokinetic studies. This method is especially relevant in bioanalytical labs lacking LC-MS/MS capabilities (Zayed et al., 2022). Additionally, Glaenzel et al. (2020) investigated the absorption, distribution, metabolism, and excretion of capmatinib in healthy male volunteers, providing insights into its systemic availability and metabolic pathways (Glaenzel et al., 2020).

4. Clinical Impact in NSCLC

A study by Choi et al. (2021) on non-small cell lung cancer (NSCLC) patients with MET exon 14 skipping mutation or gene amplification showed that capmatinib treatment resulted in improved survival rates. The study highlights capmatinib as a compelling treatment option for NSCLC with MET dysregulation (Choi et al., 2021).

5. Utility in Pharmacokinetic Interactions

Grande et al. (2020) conducted a study to understand the effect of capmatinib on the pharmacokinetics of digoxin and rosuvastatin. This research is crucial in understanding drug-drug interactions involving capmatinib (Grande et al., 2020).

properties

IUPAC Name

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6O.ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;/h2-9,11-13H,10H2,1H3,(H,25,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBXRCLAAKZSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Capmatinib HCl

Citations

For This Compound
1
Citations
CT Muleva, SS Bharate - Journal of Drug Delivery Science and Technology, 2023 - Elsevier
… The two salt forms reported are capmatinib HCl (47) and capmatinib dibenzenesulfonate with high melting point of 222 and 270 C [54]. The chemical structures of hydrochloride salts of …
Number of citations: 0 www.sciencedirect.com

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